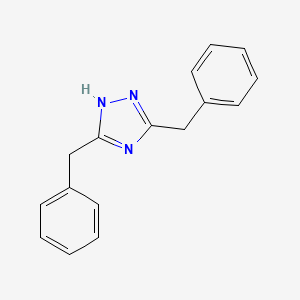

3,5-dibenzyl-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

3,5-dibenzyl-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-3-7-13(8-4-1)11-15-17-16(19-18-15)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCFPGIJSWQXQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NN2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325773 | |

| Record name | 3,5-dibenzyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60443-87-0 | |

| Record name | NSC517877 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-dibenzyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dibenzyl 1h 1,2,4 Triazole and Analogous Compounds

Conventional Chemical Synthesis Routes

Traditional methods for synthesizing the 1,2,4-triazole (B32235) core have been well-established for over a century and continue to be fundamental in organic chemistry.

Pellizzari-Type Condensation Reactions for 1,2,4-Triazole Formation

Discovered by Guido Pellizzari in 1911, the Pellizzari reaction involves the condensation of an amide with a hydrazide to yield a 1,2,4-triazole. wikipedia.org This method typically requires high temperatures and can result in low yields, but it remains a foundational approach. wikipedia.orgscispace.com The reaction proceeds through an acyl amidrazone intermediate, which then undergoes intramolecular cyclization to form the triazole ring. chemicalbook.comwikipedia.org For instance, the reaction of benzamide (B126) with benzoyl hydrazide produces 3,5-diphenyl-1,2,4-triazole, a structural analog of the target compound. scispace.com

Table 1: Examples of Pellizzari-Type Reactions

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| Benzamide | Benzoyl hydrazide | 3,5-diphenyl-1,2,4-triazole | scispace.com |

| Formamide (B127407) | Hydrazine (B178648) hydrochloride | 1,2,4-triazole | scispace.com |

Einhorn-Brunner Reaction Mechanisms and Applications

The Einhorn-Brunner reaction, first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner, is another key method for synthesizing 1,2,4-triazoles. wikipedia.org This reaction involves the condensation of imides with alkyl hydrazines in the presence of a weak acid to form an isomeric mixture of 1,2,4-triazoles. scispace.comwikipedia.org A notable aspect of this reaction is its regioselectivity when using asymmetrical imides; the more acidic group attached to the imide tends to favor the 3-position on the resulting triazole ring. wikipedia.org An example is the reaction between N-formyl benzamide and phenyl hydrazine, which yields 1,5-diphenyl-1,2,4-triazole. scispace.comimist.ma

Table 2: Einhorn-Brunner Reaction Example

| Imide | Hydrazine | Product | Reference |

|---|---|---|---|

| N-formyl benzamide | Phenyl hydrazine | 1,5-diphenyl-1,2,4-triazole | scispace.comimist.ma |

Cycloaddition Approaches for Triazole Ring Construction

Cycloaddition reactions, particularly [3+2] cycloadditions, offer a powerful and versatile strategy for constructing the 1,2,4-triazole ring. These methods involve the reaction of a three-atom component with a two-atom component to form the five-membered ring. A variety of starting materials can be employed.

One such approach is the 1,3-dipolar cycloaddition of nitriles with nitrile imines, which can be generated in situ from hydrazonoyl chlorides. researchgate.net This method has been used to prepare a range of 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org Additionally, catalyst-controlled regioselective [3+2] cycloadditions of isocyanides with diazonium salts have been developed. isres.orgfrontiersin.org Depending on the catalyst used (e.g., Ag(I) or Cu(II)), either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles can be selectively synthesized. organic-chemistry.orgfrontiersin.org

More recently, photochemical methods have emerged. For example, the reaction of acceptor-only diazoalkanes with azodicarboxylates under photochemical conditions leads to the formation of a triplet species. This intermediate then reacts with the diazoalkane to form an azomethine ylide, which subsequently undergoes a dipolar cycloaddition with a nitrile to yield a 1,2,4-triazole. rsc.org

Multi-step Synthetic Sequences from Acyclic Precursors

The synthesis of 3,5-dibenzyl-1H-1,2,4-triazole can also be achieved through multi-step sequences starting from acyclic precursors. A common strategy involves the reaction of benzyl (B1604629) halides with 4-amino-1,2,4-triazole (B31798). Another route involves the reaction of benzyl hydrazine with benzyl cyanide in the presence of a base, followed by cyclization. Solvents such as ethanol (B145695) or dimethylformamide (DMF) are often used in these reactions, which may require heating.

A convenient one-step, base-catalyzed synthesis of 3,5-disubstituted 1,2,4-triazoles has been developed through the condensation of a nitrile and a hydrazide. researchgate.net This method demonstrates good tolerance for a diverse range of functional groups and heterocycles. researchgate.net For instance, indolyl-1,2,4-triazoles can be synthesized by reacting indole-3-carbonitrile with an acid hydrazide in the presence of potassium carbonate in n-butanol at elevated temperatures. researchgate.net

Advanced and Sustainable Synthetic Strategies

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a green and efficient alternative to conventional heating methods. nih.govrsc.org This technique can significantly reduce reaction times, improve yields, and often leads to cleaner reactions with fewer byproducts. wikipedia.orgnih.gov

For the synthesis of 1,2,4-triazoles, microwave irradiation has been successfully applied to various reaction types. For example, the synthesis of 3,5-dibenzyl-4-amino-1,2,4-triazole has been accomplished using both conventional heating and microwave irradiation, with the latter offering improved efficiency. researchgate.net A simple and mild method for synthesizing substituted 1,2,4-triazoles involves the reaction of hydrazines with formamide under microwave irradiation in the absence of a catalyst. organic-chemistry.orgorganic-chemistry.org Optimization of this reaction has shown that using 20 equivalents of formamide at 160°C for 10 minutes under microwave conditions can provide high yields. organic-chemistry.org

Microwave-assisted synthesis has also been applied to the preparation of 1,2,4-triazol-5(4H)-one derivatives and other triazole compounds, demonstrating the broad applicability of this technology in heterocyclic chemistry. nih.govscielo.org.zabohrium.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Pellizzari Reaction | High temperatures, long reaction times, low yield | Shorter reaction time, increased yield | wikipedia.org |

| Synthesis of 3,5-dibenzyl-4-amino-1,2,4-triazole | Standard heating | More efficient | researchgate.net |

| Hydrazine & Formamide | - | Catalyst-free, short reaction time, high yield | organic-chemistry.orgorganic-chemistry.org |

Ultrasound-Assisted Synthesis in Triazole Chemistry

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as reduced reaction times, increased yields, and milder reaction conditions. mdpi.comasianpubs.org This technique, known as sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to generate localized hot spots with extremely high temperatures and pressures. asianpubs.org These conditions can accelerate chemical reactions and enable pathways that are not accessible through conventional heating.

In the context of 1,2,4-triazole synthesis, ultrasound has been successfully employed to improve efficiency. For instance, the synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives was achieved in significantly shorter times (39–80 minutes) and with higher yields (65–89%) using ultrasound compared to conventional methods that required 10–36 hours and resulted in lower to moderate yields. mdpi.com The use of ultrasound provides an energy source that facilitates the chemical modification of starting materials, leading to the desired triazole products. mdpi.com This methodology has been applied to the synthesis of various triazole derivatives, demonstrating its versatility and potential for creating libraries of biologically relevant compounds. asianpubs.orgnih.gov

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of 1,2,4-Triazole Derivatives

| Method | Reaction Time | Yield | Temperature |

| Conventional | 16–26 hours | 60–75% | Not specified |

| Ultrasound-Assisted | 40–80 minutes | 75–89% | 45–55 °C |

Data sourced from a study on the synthesis of triazole-based acetamide (B32628) derivatives. mdpi.com

Green Chemistry Principles in 1,2,4-Triazole Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of 1,2,4-triazoles. rsc.org This shift is driven by growing environmental concerns and the need for more sustainable chemical manufacturing. rsc.org

Key aspects of green chemistry in this field include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. rsc.org For example, metal-free and oxidant-free methods have been developed for the synthesis of 1,2,4-triazole derivatives. One such approach involves an electrochemical intramolecular dehydrogenative C–N cross-coupling reaction, which is both atom- and step-economical. rsc.org This method avoids the use of hazardous reagents and can be performed under mild electrolytic conditions. rsc.org

Other green strategies include the use of air as a green oxidant in copper-catalyzed reactions and the development of one-pot syntheses that minimize waste by combining multiple reaction steps into a single procedure. rsc.orgisres.org These methods often utilize readily available and inexpensive starting materials, further contributing to their sustainability. isres.org The adoption of green chemistry principles not only reduces the environmental impact of triazole synthesis but can also lead to more efficient and cost-effective processes.

Catalytic Systems and Their Influence on Reaction Pathways

Catalysis plays a crucial role in the synthesis of 1,2,4-triazoles, influencing reaction rates, yields, and, importantly, regioselectivity. A variety of catalytic systems, primarily based on transition metals like copper and silver, have been developed to control the formation of specific triazole isomers. isres.orgorganic-chemistry.org

For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, the choice of catalyst dictates the regiochemical outcome. isres.orgnih.gov Silver(I) catalysis selectively produces 1,3-disubstituted 1,2,4-triazoles in high yields, while copper(II) catalysis leads to the formation of 1,5-disubstituted isomers. organic-chemistry.orgnih.gov This catalyst-controlled regioselectivity provides a powerful tool for the targeted synthesis of specific triazole derivatives. isres.org

Copper-based catalytic systems are particularly versatile and have been used in various oxidative cyclization reactions. rsc.orgisres.org For example, a heterogeneous catalyst of copper–zinc supported on Al2O3–TiO2 has been shown to be effective for the synthesis of 1,2,4-triazoles using air as the oxidant, offering the advantage of being recyclable without significant loss of activity. rsc.org Other research has focused on the development of metal-free catalytic systems, such as those using iodine, to promote the synthesis of triazoles under oxidative conditions. isres.org The ongoing development of novel catalytic systems continues to expand the synthetic toolbox for accessing structurally diverse 1,2,4-triazoles. tennessee.edu

Synthesis of Key Precursors and Intermediates

The synthesis of this compound and its analogs relies on the availability of key precursors and intermediates. The careful preparation of these starting materials is essential for the successful construction of the triazole ring.

Preparation of 4-Amino-3,5-dibenzyl-1,2,4-triazole and its Derivatives

4-Amino-3,5-dibenzyl-1,2,4-triazole is a crucial intermediate for the synthesis of more complex triazole derivatives. researchgate.netevitachem.com Its synthesis can be accomplished through both conventional heating and microwave irradiation methods. researchgate.net A common route involves the reaction of phenylacetic acid with hydrazine hydrate, often in the presence of an acidic ion exchange resin as a catalyst. google.comgoogle.com This method offers the advantage of mild reaction conditions and high yields of the desired product. evitachem.com The resulting 4-amino-3,5-dibenzyl-1,2,4-triazole can then be further functionalized, for example, through diazotization and coupling reactions to create more complex molecular architectures. researchgate.net The use of microwave assistance in the synthesis of this intermediate can significantly reduce reaction times. researchgate.net

Utilization of Dihydrazides and Related Hydrazine Derivatives

Dihydrazides and other hydrazine derivatives are important building blocks in the synthesis of 1,2,4-triazoles. isres.org For example, the reaction of carbohydrazides with carbon disulfide is a common method for preparing 4-amino-5-mercapto-1,2,4-triazoles. rsc.org Similarly, dihydrazide intermediates can be formed without the need for oxidative N-N bond formation, which is a notable advantage in certain synthetic strategies. isres.org The reaction of hydrazides with various reagents, such as thiourea (B124793) and dimethyl sulfate, can lead to the formation of 3(5)-substituted 1,2,4-triazol-5(3)-amines under basic conditions. isres.org The versatility of hydrazine derivatives makes them indispensable precursors for the construction of a wide array of substituted 1,2,4-triazoles.

Investigations into Reaction Regioselectivity and Process Optimization

Controlling the regioselectivity of reactions is a major challenge in the synthesis of substituted 1,2,4-triazoles, as different isomers can be formed depending on the reaction conditions and the nature of the substituents. organic-chemistry.org Significant research has been dedicated to understanding and controlling the factors that govern the regiochemical outcome of triazole-forming reactions.

As previously mentioned, the choice of catalyst is a key factor in directing regioselectivity. organic-chemistry.org For example, the use of different metal catalysts can lead to the selective formation of either 1,3- or 1,5-disubstituted 1,2,4-triazoles. organic-chemistry.orgnih.gov Beyond catalysis, other reaction parameters such as the solvent, temperature, and the nature of the starting materials can also influence the regioselectivity. nih.gov

Spectroscopic and Diffraction Based Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3,5-dibenzyl-1H-1,2,4-triazole, a combination of one-dimensional and two-dimensional NMR experiments is employed for a comprehensive structural assignment. imist.maresearchgate.netgithub.io

Proton Nuclear Magnetic Resonance (¹H NMR) Investigations

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the benzyl (B1604629) groups, the methylene (B1212753) protons, and the N-H proton of the triazole ring are observed.

The aromatic protons typically appear as a multiplet in the range of δ 7.20-7.40 ppm. The two methylene groups (CH₂) connecting the benzyl rings to the triazole core give rise to a singlet at approximately δ 4.15 ppm. The N-H proton of the triazole ring is often broad and its chemical shift can vary depending on the solvent and concentration, but it is typically observed in the downfield region of the spectrum.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | ~7.20-7.40 | Multiplet | 10H |

| Methylene (CH₂) | ~4.15 | Singlet | 4H |

| N-H (Triazole) | Variable (downfield) | Broad Singlet | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The ¹³C NMR spectrum of this compound shows distinct signals for the carbon atoms of the triazole ring and the benzyl groups.

The carbon atoms of the triazole ring typically resonate at approximately δ 155 ppm. The carbons of the benzyl groups appear in the aromatic region (δ 126-137 ppm), with the ipso-carbon (the carbon attached to the methylene group) appearing at a distinct chemical shift. The methylene carbon signal is observed at around δ 32 ppm.

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Triazole Ring (C=N) | ~155 |

| Benzyl Ring (ipso-C) | ~137 |

| Benzyl Ring (aromatic CH) | ~126-129 |

| Methylene (CH₂) | ~32 |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMBC, HSQC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. researchgate.netgithub.io

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. github.io For this compound, COSY would confirm the coupling between the protons within the benzyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.netgithub.io It is used to definitively assign the carbon signals based on their attached protons. For example, the methylene proton signal at δ 4.15 ppm would show a correlation to the methylene carbon signal at δ 32 ppm.

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | ¹H - ¹H | Confirms coupling within benzyl rings. |

| HSQC | ¹H - ¹³C (¹J) | Assigns carbon signals based on directly attached protons. |

| HMBC | ¹H - ¹³C (²J, ³J) | Confirms connectivity between benzyl groups and the triazole ring. |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Atom Characterization

While less common than ¹H and ¹³C NMR, Nitrogen-15 (¹⁵N) NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atoms within the 1,2,4-triazole (B32235) ring. The chemical shifts of the nitrogen atoms are sensitive to tautomerism and substitution patterns. researchgate.net For this compound, ¹⁵N NMR would show distinct signals for the different nitrogen environments in the triazole ring, helping to confirm the 1H-1,2,4-triazole tautomer.

| Nitrogen Atom | Typical Chemical Shift Range (δ, ppm, relative to CH₃NO₂) |

|---|---|

| N1 | -140 to -160 |

| N2 | -80 to -100 |

| N4 | -110 to -130 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.gov

The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3100-3300 cm⁻¹ is indicative of the N-H stretching vibration of the triazole ring. The C-H stretching vibrations of the aromatic rings and methylene groups appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N stretching vibrations of the triazole ring are typically observed in the 1500-1600 cm⁻¹ region. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range.

Raman spectroscopy provides complementary information. nih.gov The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3100-3300 (broad) | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-2960 | IR, Raman |

| C=N Stretch (Triazole) | 1500-1600 | IR, Raman |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. imist.ma

For this compound (C₁₆H₁₅N₃), the molecular weight is 249.31 g/mol . bldpharm.com In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 249. A prominent peak corresponding to the loss of a benzyl group ([M-C₇H₇]⁺) would be expected at m/z 158. The base peak in the spectrum is often the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, which is characteristic of compounds containing a benzyl moiety. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy. rsc.org

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

|---|---|---|

| [M]⁺ | 249 | Molecular Ion |

| [M-C₇H₇]⁺ | 158 | Loss of a benzyl group |

| [C₇H₇]⁺ | 91 | Tropylium ion (base peak) |

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction Data Acquisition and Space Group Assignment

To perform this analysis, a suitable single crystal of this compound would first need to be grown. The crystal would then be mounted on a diffractometer. Data collection typically involves irradiating the crystal with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) at a controlled temperature, often a low temperature like 100 K or 193 K to minimize thermal vibrations. nih.goviucr.org The diffraction pattern of scattered X-rays is recorded on a detector as the crystal is rotated.

From this pattern, the unit cell dimensions (the lengths of the sides a, b, c and the angles α, β, γ) are determined. The systematic absences in the diffraction data allow for the assignment of the crystal system (e.g., monoclinic, orthorhombic) and the specific space group (e.g., P2₁/c, P2₁2₁2₁), which describes the symmetry elements present in the crystal. nih.goviucr.orgiucr.org

Examination of Intermolecular Interactions (e.g., hydrogen bonding networks, π-π stacking)

In the solid state, molecules of this compound would be held together by various intermolecular forces. The N-H proton on the triazole ring is a potential hydrogen bond donor, which could form N-H···N hydrogen bonds with the nitrogen atoms of adjacent triazole rings, linking the molecules into chains or more complex networks. iucr.org Furthermore, the aromatic phenyl rings of the benzyl groups are capable of engaging in π-π stacking interactions with the rings of neighboring molecules. The analysis would determine the specific nature of these interactions, including the distances and angles that characterize them.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is compared against the theoretically calculated percentages based on the molecular formula (C₁₆H₁₅N₃ for this compound) to confirm the compound's purity and empirical formula. For many related triazole derivatives, elemental analysis results are reported as "Calculated (%)" versus "Found (%)", with close agreement between the values confirming the successful synthesis of the target compound. mdpi.com However, specific published elemental analysis data for this compound were not found in the search results.

Chemical Reactivity and Derivative Synthesis of 3,5 Dibenzyl 1h 1,2,4 Triazole

Substituent Effects on Triazole Ring Reactivity

The 1,2,4-triazole (B32235) ring is an aromatic heterocycle characterized by π-deficient carbon atoms and π-excessive nitrogen atoms. This electronic distribution makes the ring carbons susceptible to nucleophilic attack, while the nitrogen atoms are prone to electrophilic substitution. The two benzyl (B1604629) groups at the C3 and C5 positions exert a significant influence on this inherent reactivity.

The benzyl group is generally considered to be weakly electron-donating through induction. This effect can slightly increase the electron density on the triazole ring's carbon atoms, potentially modulating their susceptibility to nucleophiles. Conversely, the nitrogen atoms remain the primary sites for electrophilic attack, such as protonation and alkylation. Electrophilic substitution occurs exclusively at the nitrogen atoms due to their high electron density. The parent 1H-1,2,4-triazole, for instance, is readily protonated at the N4 position.

Furthermore, the presence of substituents on the phenyl rings of the benzyl moieties can tune the electronic properties of the entire molecule. Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl rings would decrease the electron density of the triazole core, making the ring protons more acidic and potentially altering the regioselectivity of reactions like alkylation. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) would enhance the electron density, affecting the nucleophilicity of the ring nitrogens.

Reactions Involving the Benzyl Moieties and Their Derivatives

The benzyl groups of 3,5-dibenzyl-1H-1,2,4-triazole provide reactive sites at the benzylic carbons (the CH₂ group adjacent to the phenyl ring). The reactivity at this position is enhanced due to the ability of the adjacent benzene (B151609) ring to stabilize intermediates such as radicals and carbocations through resonance. This stabilization facilitates reactions that might not occur on a simple alkyl chain.

Key reactions involving the benzylic position include:

Benzylic Oxidation : The benzylic methylene (B1212753) groups can be oxidized to form carbonyl groups. Strong oxidizing agents like hot potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic C-H bonds to form the corresponding 3,5-dibenzoyl-1H-1,2,4-triazole. This transformation converts the benzyl substituents into ketone functionalities, which serve as versatile handles for further synthetic elaborations. Milder and more selective methods for benzylic C-H oxidation have also been developed, offering pathways to valuable intermediates. The reaction requires the presence of at least one hydrogen atom on the benzylic carbon.

Benzylic Halogenation : Selective halogenation at the benzylic position can be achieved through free-radical substitution. A common and effective reagent for this transformation is N-Bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxides. This reaction proceeds via a resonance-stabilized benzylic radical, leading to the formation of 3,5-bis(α-bromobenzyl)-1H-1,2,4-triazole. The resulting benzylic halides are valuable synthetic intermediates, readily participating in nucleophilic substitution reactions to introduce a wide range of functional groups.

The stability of the benzylic radical is a key factor driving the selectivity of this reaction over other positions in the molecule.

Functionalization and Derivatization Strategies

While this compound itself cannot form Schiff bases, its amino-substituted derivatives are key precursors for this transformation. The synthesis of Schiff bases typically involves the condensation of a primary amine with an aldehyde or a ketone. For triazole-based compounds, this is achieved by reacting a 4-amino-1,2,4-triazole (B31798) derivative with various aromatic aldehydes.

A general synthetic route involves refluxing equimolar amounts of a 4-amino-3,5-disubstituted-4H-1,2,4-triazole with an appropriate aldehyde in a solvent like ethanol (B145695), often with a catalytic amount of acid (e.g., acetic acid). The resulting products are 4-(substituted benzylideneamino)-4H-1,2,4-triazoles, a class of compounds known as Schiff bases. These imines are generally stable compounds.

The reaction is versatile, allowing for the synthesis of a wide array of Schiff bases by varying the substituents on both the triazole precursor and the aromatic aldehyde. These Schiff bases can be further modified; for instance, reduction with agents like sodium borohydride (B1222165) (NaBH₄) converts the imine bond (-N=CH-) to a secondary amine linkage (-NH-CH₂-), yielding 4-arylmethylamino-4H-1,2,4-triazoles.

| Precursor | Reagent | Product Type | Reference |

| 4-Amino-1,2,4-triazole derivative | Substituted aromatic aldehyde | Schiff Base (Imine) | |

| 4-Amino-1,2,4-triazole derivative | Substituted ketone | Schiff Base (Imine) | |

| Triazole Schiff Base | Sodium Borohydride (NaBH₄) | Secondary Amine |

The nitrogen atoms of the 1,2,4-triazole ring can act as nucleophiles, reacting with alkylating or arylating agents to form quaternary ammonium (B1175870) salts known as triazolium salts. These salts are important as precursors for N-heterocyclic carbenes (NHCs) and as ionic liquids.

Quaternization occurs via N-alkylation or N-arylation. For an N-unsubstituted triazole like this compound, alkylation can occur at either the N1 or N4 position. The regioselectivity of the reaction can be influenced by the reaction conditions, such as the base and solvent used. For instance, alkylation of 1H-1,2,4-triazole using sodium ethoxide in ethanol favors substitution at the N1 position.

If a 1-substituted-1,2,4-triazole is used as the starting material, quaternization will occur at the N4 position. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl bromide) or alkyl methanesulfonates. The synthesis often proceeds by heating the triazole with the alkylating agent, sometimes under neat conditions or in a suitable solvent. Copper-catalyzed methods have also been developed for the N-arylation of 1,2,4-triazoles using diaryliodonium salts, providing an efficient route to 1-aryl-4-alkyl-1,2,4-triazolium salts.

| Triazole Substrate | Reagent | Reaction Type | Product | Reference |

| 1H-1,2,4-Triazole | Alkyl Halide / Sulfonate | N-Alkylation | 1-Alkyl-1H-1,2,4-triazole | |

| 1-Alkyl-1H-1,2,4-triazole | Alkyl Halide | Quaternization | 1,4-Dialkyl-1,2,4-triazolium Salt | |

| 4-Alkyl-4H-1,2,4-triazole | Diaryliodonium Salt (Cu catalyst) | N-Arylation / Quaternization | 1-Aryl-4-alkyl-1,2,4-triazolium Salt |

Thiolated analogs, specifically this compound-3-thione (or its tautomeric thiol form), are highly versatile intermediates. The thione/thiol group provides a soft nucleophilic center that readily participates in various reactions.

Nucleophilic Substitution: The sulfur atom in the deprotonated thiol form (thiolate) is a potent nucleophile. It readily undergoes S-alkylation when treated with alkyl halides in the presence of a base. This reaction is a common method for attaching various side chains to the triazole core via a thioether linkage. The regioselectivity of alkylation (S- vs. N-alkylation) can depend on the nature of the electrophile and the reaction conditions.

Click Chemistry: The thiol-epoxy reaction is a prime example of a "click" reaction involving thiolated triazoles. This reaction involves the ring-opening of an epoxide by the triazole-thiol nucleophile. The process is characterized by high efficiency, regiospecificity, and mild reaction conditions, making it a powerful tool for synthesizing more complex molecules, such as vicinal amino alcohols containing a triazole moiety. This reaction typically proceeds by heating the thiolated triazole with an epoxide, often without a solvent.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is another prominent click reaction, though it involves synthesizing triazole-containing molecules from azides and alkynes rather than reacting a pre-formed thiolated triazole. However, the principles of click chemistry—efficiency and selectivity—are central to the modern functionalization of such heterocyclic systems.

Coordination Chemistry and Ligand Properties

The 1,2,4-triazole ring, with its multiple nitrogen atoms, is an excellent building block for constructing ligands for coordination chemistry. Derivatives of 3,5-disubstituted-1,2,4-triazoles can act as versatile ligands, coordinating to metal ions in various ways. The nitrogen atoms of the triazole ring, particularly N1, N2, and N4, can act as donor sites.

Ligands based on the 3,5-disubstituted-1,2,4-triazole framework can function as:

Monodentate ligands : Coordinating to a single metal center through one of the ring nitrogen atoms.

Bridging ligands : Linking two or more metal centers. The N1-N2 bridge is a very common coordination mode for 1,2,4-triazoles, leading to the formation of polynuclear complexes and coordination polymers with interesting magnetic and electronic properties.

The specific coordination mode is influenced by the nature of the substituents at the C3 and C5 positions. In the case of this compound, the bulky benzyl groups would sterically influence how the ligand packs in a crystal lattice and approaches a metal center. If the benzyl groups were replaced with coordinating moieties like pyridyl groups (as in 3,5-di(2-pyridyl)-1,2,4-triazole), the ligand would become multidentate, offering a rich variety of coordination possibilities. The deprotonated triazolate anion is also a common bridging ligand, using its N1 and N2 atoms to connect metal ions.

Design and Synthesis of Coordination Compounds with Transition Metals (e.g., Ni(II), Cu(II), Ru(III), Mn(II), Co(II), Ag(I))

The 1,2,4-triazole ring system is known to coordinate to metal ions through its nitrogen atoms, acting as a versatile building block for various coordination architectures. While specific studies on this compound are scarce, the coordination chemistry of other 3,5-disubstituted 1,2,4-triazoles provides a framework for predicting its behavior. For instance, derivatives such as 3,5-di-(4-pyridyl)-1H-1,2,4-triazole are recognized as potential multi-topic bridging ligands for creating 1D, 2D, and 3D coordination compounds.

The synthesis of coordination compounds with this compound would likely involve the reaction of the ligand with various transition metal salts in a suitable solvent system. The coordination modes would be influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, the counter-anion, and the reaction conditions (e.g., temperature, solvent polarity). The benzyl groups at the 3 and 5 positions are expected to introduce significant steric bulk, which could influence the resulting coordination geometry and the dimensionality of any resulting polymeric structures.

Table 1: Potential Coordination Parameters of this compound with Transition Metals

| Metal Ion | Potential Coordination Geometry | Potential Ligand to Metal Ratio | Notes |

| Ni(II) | Octahedral, Square Planar | 1:1, 1:2, 2:1 | Steric hindrance from benzyl groups may favor lower coordination numbers. |

| Cu(II) | Octahedral (distorted), Square Planar, Tetrahedral | 1:1, 1:2, 2:1 | Jahn-Teller distortion is common for Cu(II) complexes. |

| Ru(III) | Octahedral | 1:2, 1:3 | Often forms stable complexes with N-donor ligands. |

| Mn(II) | Octahedral, Tetrahedral | 1:1, 1:2 | Can exhibit various spin states depending on the ligand field. |

| Co(II) | Octahedral, Tetrahedral | 1:1, 1:2 | Can form both high-spin and low-spin complexes. |

| Ag(I) | Linear, Trigonal Planar, Tetrahedral | 1:1, 1:2 | Flexible coordination geometry is a hallmark of Ag(I). |

This table is predictive and based on the general coordination chemistry of 1,2,4-triazoles and transition metals.

Formation of Dinucleating and Bridging Ligands

The 1,2,4-triazole moiety is well-documented for its ability to act as a bridging ligand, connecting two or more metal centers to form dinuclear or polynuclear complexes. This bridging is typically facilitated by the N1 and N2 atoms of the triazole ring. In the case of this compound, this bridging capability is expected to be retained. The deprotonated form of the triazole can also act as a bridging ligand.

Investigation of Polymeric and Metal-Organic Framework (MOF) Architectures

The ability of 1,2,4-triazole derivatives to form bridging ligands makes them excellent candidates for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). These materials are of great interest due to their potential applications in gas storage, catalysis, and sensing. The use of substituted 1,2,4-triazoles allows for the tuning of the properties of these materials. For instance, triazole-rich 3D MOFs have been investigated for their proton conductivity.

While there is no specific literature detailing the use of this compound in MOF synthesis, its structural features suggest it could be a valuable, albeit sterically demanding, linker. The benzyl groups would introduce hydrophobicity into the pores of a potential MOF and could lead to interesting host-guest properties. The synthesis of a MOF with this ligand would likely involve solvothermal methods, reacting the ligand with a metal salt in a high-boiling point solvent. The resulting framework's dimensionality and topology would be highly dependent on the coordination preferences of the metal ion and the steric constraints imposed by the bulky benzyl substituents. For example, cadmium(II) has been used with other substituted triazoles to create coordination polymers with varying dimensionalities.

Computational and Theoretical Investigations of 3,5 Dibenzyl 1h 1,2,4 Triazole Systems

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become a standard method for investigating the quantum chemical properties of molecules. It is used to determine optimized geometries, electronic structures, and various spectroscopic properties with a favorable balance between accuracy and computational cost. epstem.net

The first step in the theoretical study of a molecule like 3,5-dibenzyl-1H-1,2,4-triazole is to determine its most stable three-dimensional structure. Geometry optimization calculations are performed to find the minimum energy conformation on the potential energy surface. elixirpublishers.com For flexible molecules with rotatable bonds, such as the benzyl (B1604629) groups attached to the triazole core, a conformational analysis is essential.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | N1-N2 | 1.39 Å |

| Bond Length | N2-C3 | 1.31 Å |

| Bond Length | C3-N4 | 1.37 Å |

| Bond Length | N4-C5 | 1.36 Å |

| Bond Length | C5-N1 | 1.32 Å |

| Bond Angle | N1-N2-C3 | 104.5° |

| Bond Angle | N2-C3-N4 | 114.0° |

| Bond Angle | C3-N4-C5 | 103.5° |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. nih.gov These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical method, leading to excellent agreement with experimental spectra. epstem.net

A detailed assignment of the observed spectral bands is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibrational mode. nih.gov This allows for the identification of characteristic "marker bands" for the triazole ring and its substituents. nih.gov For example, the N-H stretching vibration in 1,2,4-triazole (B32235) compounds is typically observed in the 3200-3400 cm⁻¹ region. researchgate.net Such analyses are invaluable for confirming the structure of newly synthesized compounds and understanding the effects of substitution on the vibrational properties of the triazole core.

Frontier Molecular Orbital (FMO) Theory and Charge Transfer Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. elixirpublishers.com This gap is also instrumental in determining the electronic absorption properties of a molecule. researchgate.net DFT calculations provide reliable values for HOMO and LUMO energies, which are used to compute various global reactivity descriptors such as electronegativity, chemical hardness, and softness, offering a quantitative measure of the molecule's reactivity and stability. epstem.netcore.ac.uk

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 eV | Electron Donating Capability |

| ELUMO | -1.2 eV | Electron Accepting Capability |

| Energy Gap (ΔE) | 5.3 eV | Chemical Stability / Reactivity |

Excited-State Dynamics and Photophysical Property Simulations

Understanding the behavior of molecules upon absorption of light is crucial for applications in fields like organic electronics and photochemistry. Computational methods allow for the simulation of excited-state processes that occur on ultrafast timescales.

Excited-State Intramolecular Proton Transfer (ESPT) is a significant photophysical process observed in many heterocyclic compounds, particularly those containing hydroxyl groups adjacent to nitrogen atoms. rsc.org While this compound does not possess the typical structure for ESPT, related compounds like 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole have been studied extensively to understand this mechanism. nih.govnih.gov

Upon photoexcitation, the acidity and basicity of different parts of the molecule can change dramatically, triggering the transfer of a proton. nih.gov Theoretical studies investigate the potential energy surfaces of the excited state to map out the proton transfer pathway. These calculations can distinguish between different mechanisms, such as a concerted process where two protons move simultaneously, or a stepwise process where one proton transfers before the other. By calculating the energy barriers for these pathways, researchers can predict which mechanism is more likely to occur. nih.gov

After a molecule is promoted to an electronic excited state, it must eventually return to the ground state. This can occur through the emission of light (fluorescence) or through non-radiative decay pathways. Non-adiabatic dynamics simulations are employed to model these complex decay processes. rsc.org

These simulations track the trajectory of the molecule on the excited-state potential energy surface. A key feature of these surfaces is the presence of conical intersections (CIs), which are points where the excited state and ground state become degenerate. nih.gov These CIs act as efficient funnels, allowing for ultrafast and non-radiative decay back to the ground state. nih.gov Simulations on related triazole systems have revealed multiple decay channels and have been used to estimate the lifetime of the excited state. For instance, in one study of a hydroxyphenyl-substituted triazole, the S₁ state lifetime was estimated to be around 315 femtoseconds, highlighting the rapid nature of these deactivation processes. nih.gov

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions (focus on computational methodology)

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein (receptor). This in silico approach is fundamental in drug discovery and medicinal chemistry for screening large libraries of compounds and understanding structure-activity relationships. For 1,2,4-triazole derivatives, including systems like this compound, these studies provide critical insights into their potential biological activity by elucidating interactions at the molecular level.

The computational methodology for a typical molecular docking study involves several key steps. The process begins with the preparation of both the receptor and the ligand. The three-dimensional crystal structure of the target protein is often obtained from a public repository like the Protein Data Bank (PDB). Preparation of the protein involves removing water molecules, adding polar hydrogen atoms, and performing energy minimization to relieve any structural strain. The ligand's 3D structure is generated and then optimized to find its most stable, low-energy conformation, often using quantum chemical methods.

Once prepared, the ligand is "docked" into the defined binding site of the receptor using specialized software such as AutoDock, AutoDock Vina, or Glide. These programs employ search algorithms to explore various possible conformations and orientations of the ligand within the receptor's active site. Each generated pose is evaluated using a scoring function that estimates the binding free energy, with more negative scores typically indicating a more favorable binding affinity.

The results of docking simulations provide detailed information on the binding mode, including key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking. For 1,2,4-triazole derivatives, the triazole ring itself is often crucial, as its nitrogen atoms can act as hydrogen bond acceptors or donors, facilitating strong interactions with amino acid residues in the receptor's active site. Following docking, more advanced techniques like Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-receptor complex over time in a simulated physiological environment.

| Component | Software/Method | Purpose |

|---|---|---|

| Ligand Preparation | HyperChem, Gaussian | Energy minimization and 3D structure optimization. |

| Protein Preparation | BIOVIA Discovery Studio, OpenBabel | Addition of hydrogens, removal of heteroatoms, and energy minimization. |

| Molecular Docking | AutoDock Vina, Glide | Predicting ligand binding poses and affinities. |

| Post-Docking Analysis | GROMACS, Amber | Molecular Dynamics (MD) simulations to evaluate complex stability. |

Tautomeric Equilibria and Energetics of 1H-1,2,4-Triazole Derivatives

The 1,2,4-triazole ring is subject to prototropic tautomerism, a phenomenon where isomers differ by the position of a hydrogen atom. For C-substituted 1,2,4-triazoles, three potential tautomers can exist: the 1H, 2H, and 4H forms, depending on which nitrogen atom of the heterocyclic ring is protonated. Understanding the tautomeric preferences and the energy differences between these forms is crucial, as the dominant tautomer determines the molecule's chemical reactivity and its pattern of intermolecular interactions with biological targets.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the tautomeric equilibria of 1,2,4-triazole derivatives. Methods like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) have proven effective in determining the optimized geometries and calculating the electronic energies of the different tautomers. By comparing the calculated free energies (ΔG) of the tautomers, their relative stabilities can be predicted.

Studies on various 1,2,4-triazole derivatives have shown that the relative stability of the tautomers is highly sensitive to the nature and position of substituents on the triazole ring. For many substituted 1,2,4-triazoles, theoretical calculations have indicated that the 4H-1,2,4-triazole form is often the most stable tautomer, favored over the 1H form. In contrast, for 3-amino-1,2,4-triazole, the stability order has been reported as 1H > 2H > 4H. These computational predictions allow for the determination of the tautomeric equilibrium constant (KT), which quantifies the relative populations of the tautomers at equilibrium. The analysis can be performed for the molecule in the gas phase or, more relevantly, in solution by incorporating solvation models.

| Tautomeric Form | Description | Computational Method | Basis Set |

|---|---|---|---|

| 1H-1,2,4-triazole | Hydrogen on N1 | DFT (B3LYP, M06-2X) | 6-311G(d,p), 6-311++G(d,p) |

| 2H-1,2,4-triazole | Hydrogen on N2 | DFT (B3LYP, M06-2X) | 6-311G(d,p), 6-311++G(d,p) |

| 4H-1,2,4-triazole | Hydrogen on N4 | DFT (B3LYP, M06-2X) | 6-311G(d,p), 6-311++G(d,p) |

Solvation Effects and Continuum Models in Computational Chemistry

The properties and behavior of molecules, including the tautomeric equilibrium of 1,2,4-triazole derivatives, can be significantly influenced by the surrounding solvent. Computational chemistry accounts for these environmental effects using solvation models, which can be broadly categorized as explicit or implicit (continuum) models. Continuum models are a computationally efficient approach where the solvent is represented as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules.

The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models. In this approach, the solute molecule is placed within a cavity carved out of the solvent continuum, and the electrostatic interactions between the solute's charge distribution and the dielectric medium are calculated. Several variations of PCM exist, such as the Integral Equation Formalism version (IEFPCM) and the Conductor-like PCM (C-PCM), which differ in how they solve the electrostatic equations.

These models are applied in conjunction with quantum mechanical methods like DFT to calculate molecular properties in solution. For instance, by performing DFT calculations with a PCM model, researchers can determine how the relative energies and stabilities of 1,2,4-triazole tautomers change when moving from the gas phase to a solvent like water or methanol. The solvent can preferentially stabilize one tautomer over another, often due to differences in their dipole moments, thus shifting the tautomeric equilibrium. Beyond electrostatics, more advanced models like the SMD (Solvation Model based on Density) or SM5.42R also account for non-electrostatic contributions to the solvation free energy, such as cavitation and dispersion.

| Model Abbreviation | Full Name | Primary Application |

|---|---|---|

| PCM | Polarizable Continuum Model | Calculates electrostatic interactions between solute and a dielectric continuum. |

| IEFPCM | Integral Equation Formalism PCM | A widely used variant of PCM for calculating solvation energies. |

| C-PCM | Conductor-like PCM | An alternative formulation of PCM often used for various solvents. |

| SMD | Solvation Model based on Density | A universal solvation model that includes non-electrostatic terms. |

| PB | Poisson-Boltzmann Method | Solves the Poisson-Boltzmann equation to model electrostatics in solution. |

Advanced Research Applications and Emerging Trends

Applications in Materials Science and Organic Electronics

The electron-deficient nature of the 1,2,4-triazole (B32235) ring makes its derivatives highly suitable for applications in organic electronics, where precise control of charge transport is paramount. nih.gov The presence of three nitrogen atoms in the ring significantly influences electron distribution, facilitating intramolecular electron transport and making these compounds promising candidates for various optoelectronic devices. nih.govmdpi.com

Exploration of Electron-Transport and Hole-Blocking Characteristics

Derivatives of 1,2,4-triazole are widely investigated for their electron-transporting and hole-blocking capabilities. The nitrogen-rich core of the triazole ring creates an electron-deficient system, which is a key requirement for efficient electron transport materials (ETMs) and hole-blocking materials (HBMs) in electronic devices. For instance, bipolar host materials incorporating 3,5-bis(2-pyridyl)-1,2,4-triazole moieties have been synthesized and demonstrated effective charge transport properties. researchgate.net Similarly, materials with a 1,2,4-triazolyl core have been used to create electron injection layers that can also modulate the hole-blocking effect, leading to more balanced charge injection and transport within a device. researchgate.net These characteristics are crucial for improving the efficiency and lifespan of organic electronic devices.

Integration into Organic Light-Emitting Diodes (OLEDs, PHOLEDs, PLEDs)

The favorable electronic properties of 1,2,4-triazole derivatives have led to their successful integration into various types of organic light-emitting diodes. They are used as components in host materials, emitters, and charge transport layers to enhance device performance.

PHOLEDs: Iridium(III) complexes featuring 1,2,4-triazole-based ligands have been developed as highly efficient blue-phosphorescent emitters, a critical component for full-color displays and lighting. researchgate.netskku.edu These materials can achieve high external quantum efficiencies and excellent color purity. researchgate.net

OLEDs: Platinum(II) complexes with ancillary ligands based on 4-phenyl-4H-1,2,4-triazole derivatives have been utilized to create efficient green OLEDs. These ligands help facilitate charge trapping, leading to devices with high external quantum efficiencies, some reaching up to 26.90%. nih.gov

PLEDs: In polymer light-emitting diodes (PLEDs), water-soluble 1,2,4-triazole derivatives have been employed as an effective electron injection layer (EIL) with stable aluminum cathodes. The use of such a layer has been shown to significantly enhance device performance, boosting luminous power efficiency and maximum luminance while lowering the turn-on voltage. researchgate.net

| Device Type | 1,2,4-Triazole Derivative Role | Key Performance Metric | Reference |

|---|---|---|---|

| PHOLED | Iridium(III) complex with 1,2,4-triazole ligand (Blue Emitter) | High External Quantum Efficiency (>27%) | researchgate.net |

| OLED | Platinum(II) complex with 4-phenyl-4H-1,2,4-triazole ligand (Green Emitter) | Max. EQE of 26.90% | nih.gov |

| PLED | Triazolyl core with diethylene glycol ether groups (Electron Injection Layer) | Luminance increased from 230 to 2970 cd m⁻² | researchgate.net |

Development for Organic Photovoltaic Cells and Data Storage Devices

The application of 1,2,4-triazole derivatives extends to organic photovoltaic (OPV) cells. A pyridyl triazole derivative has been used as an exciton (B1674681) blocking material in organic solar cells, a strategy aimed at improving charge generation and collection. nii.ac.jp While this specific application yielded a modest power conversion efficiency, it demonstrates a viable approach for enhancing OPV performance through the use of triazole-based materials. nii.ac.jp The development of 3,5-dibenzyl-1H-1,2,4-triazole and its analogs for data storage devices remains an area with potential for future research, leveraging the charge-trapping or switching properties inherent in some heterocyclic systems.

Investigation of Liquid Crystalline and Optical Waveguide Behaviors

Furthermore, the organized aggregation of 4-aryl-4H-1,2,4-triazole derivatives can form ribbon-like supramolecular structures. These structures have been shown to function as optical waveguides, capable of propagating photoluminescence, which opens up possibilities for their use in photonic and optoelectronic applications. nih.govrsc.org

Role in the Design of High-Performance Insensitive Energetic Materials

The high nitrogen content and positive heat of formation associated with the 1,2,4-triazole ring make it an excellent backbone for the development of high-performance insensitive energetic materials (IEMs). rsc.org The goal is to create materials that store a large amount of chemical energy but are stable and insensitive to accidental stimuli like impact or friction. acs.orgmdpi.com

The structural features of 1,2,4-triazole derivatives are key to their energetic properties. A high nitrogen content contributes to a high positive heat of formation, releasing a large amount of energy upon decomposition primarily into environmentally benign N₂ gas. rsc.org The energy storage capacity and stability can be fine-tuned by introducing specific functional groups (explosophores) such as nitro (–NO₂), amino (–NH₂), and N-oxide moieties onto the triazole ring. mdpi.comnih.govacs.org

For example, polynitro-functionalized 1,2,4-triazole–pyrazole compounds have been synthesized, demonstrating very high densities and excellent detonation properties. rsc.orgbohrium.com The introduction of N-oxides into the triazole ring is another effective strategy to improve energy content while maintaining stability. acs.orgnih.govsemanticscholar.org Furthermore, creating larger, planar, and π-conjugated systems by linking triazole rings with other heterocycles (like furazan) can enhance thermal stability and density through efficient crystal packing. nih.govacs.org The formation of nitrogen-rich salts of these acidic triazole derivatives is a common method to further improve detonation performance and thermal stability. acs.orgnih.gov

| Compound Derivative | Detonation Velocity (D, m s⁻¹) | Detonation Pressure (P, GPa) | Key Structural Feature | Reference |

|---|---|---|---|---|

| 3-Nitro-4-(5-nitro-1,2,4-triazol-3-yl)furazan | 9152 | 37.1 | Triazole-Furazan Hybrid | nih.gov |

| N,N'-bis(trinitroethyl)-dinitramino-triazolyl-furazan | 9355 | 40.1 | Multiple Nitro/Nitramine Groups | nih.gov |

| 1,2-bis(5-(4-nitro-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-3-yl)diazene | 8802 | 32.56 | Extended π-Conjugation | acs.org |

| N-Amino-trinitromethyl-1,2,4-triazole | 8937 | 35.5 | N-Amino and Trinitromethyl Groups | acs.org |

Development as Chemical Probes and Sensors

The ability of the 1,2,4-triazole ring to coordinate with metal ions and form hydrogen bonds makes its derivatives suitable for the development of chemical probes and sensors. nanobioletters.comresearchgate.net These chemosensors are designed to selectively bind with specific analytes (such as metal cations or anions) and produce a detectable signal, such as a change in color (colorimetric) or fluorescence (fluorometric). researchgate.netnih.gov

Functionalized triazoles have been successfully employed as sensors for a variety of metal ions, including lead (Pb²⁺) and copper (Cu²⁺). nih.govresearchgate.net The nitrogen atoms in the triazole ring can act as binding sites for the target ion, and this binding event alters the electronic structure of the molecule, leading to a change in its photophysical properties. For example, a chalcone-based 1,2,3-triazole derivative was shown to be a selective sensor for both Pb(II) and Cu(II) ions. nih.gov Similarly, pyrene-based triazole derivatives have been investigated for sensing iron ions. nih.gov The versatility of synthetic chemistry allows for the incorporation of various signaling units and binding sites into the triazole framework, enabling the design of highly selective and sensitive chemical sensors for environmental and biological monitoring. nanobioletters.com

Future Directions and Perspectives in this compound Research

The field of 1,2,4-triazole chemistry is continuously evolving, driven by the quest for novel therapeutic solutions and advanced materials. chemijournal.com For the specific compound this compound, future research is poised to build upon the foundational understanding of its synthesis and biological activity, branching into several promising new directions. The versatility of the 1,2,4-triazole scaffold suggests that derivatives of this compound hold significant potential across various scientific disciplines. frontiersin.org

One of the most promising future directions lies in the continued exploration of its medicinal chemistry applications . The 1,2,4-triazole nucleus is a well-established pharmacophore present in numerous clinically approved drugs. researchgate.netchemmethod.com Researchers are expected to focus on synthesizing novel analogues of this compound to enhance its known antitumor properties and to explore a wider range of biological activities. nih.govnih.gov This includes potential applications as antibacterial, antifungal, antiviral, antitubercular, and anti-inflammatory agents. researchgate.netnih.gov The development of targeted therapies, where the molecule is specifically designed to interact with a particular biological target, represents a key trend in drug discovery that will likely be applied to this compound. chemijournal.com

In the realm of agrochemicals , triazole derivatives have already made a significant impact as fungicides. researchgate.net Future research may involve the design and synthesis of this compound derivatives as next-generation pesticides or herbicides. Studies have already indicated the potential of similar compounds as insecticidal agents. researchgate.net The focus will likely be on creating compounds with high efficacy, selectivity, and favorable environmental profiles.

Another emerging trend is the application of triazole derivatives in materials science . The unique chemical structure of the triazole ring makes it a valuable building block for creating novel materials with specific properties. mdpi.com Future investigations could explore the use of this compound in the synthesis of metal-organic frameworks (MOFs) or coordination polymers, which have potential applications in gas storage, catalysis, and drug delivery. chemijournal.com

The advancement of synthetic methodologies will also play a crucial role in the future of this compound research. There is a growing emphasis on developing more efficient, cost-effective, and environmentally friendly ("green chemistry") methods for synthesizing triazole derivatives. mdpi.com This includes the use of techniques like microwave-assisted synthesis and multicomponent reactions to access a diverse range of derivatives in higher yields and with less waste. nih.govnih.gov

Finally, the integration of computational chemistry is expected to accelerate the discovery and development of new applications for this compound. In-silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can help predict the biological activity of new derivatives and elucidate their mechanism of action at the molecular level. mdpi.comnih.gov This computational guidance can streamline the design and synthesis process, allowing researchers to focus on the most promising candidates.

The table below summarizes the key future research directions for this compound and their potential impact.

| Research Area | Focus | Potential Impact |

| Medicinal Chemistry | Synthesis of novel analogues to enhance antitumor activity and explore new therapeutic areas (e.g., antibacterial, antiviral). | Development of new, more effective drugs for a variety of diseases, including cancer and infectious diseases. nih.gov |

| Agrochemicals | Design of derivatives as potent and selective fungicides, insecticides, or herbicides. | Creation of safer and more effective crop protection agents. |

| Materials Science | Incorporation into novel materials like metal-organic frameworks (MOFs) for applications in catalysis or gas storage. | Advancements in materials with tailored properties for industrial and environmental applications. chemijournal.com |

| Synthetic Methodologies | Development of green and efficient synthesis methods, such as microwave-assisted and multicomponent reactions. | More sustainable and cost-effective production of this compound and its derivatives. mdpi.com |

| Computational Chemistry | Use of in-silico methods (molecular docking, QSAR) to guide the design of new compounds and predict their activity. | Accelerated discovery and optimization of molecules with desired biological or material properties. nih.gov |

Coordinated efforts across these disciplines will be essential to unlock the full potential of this compound and its derivatives, potentially leading to significant advancements in medicine, agriculture, and materials science. nih.gov

Conclusion

Summary of Key Research Findings and Contributions

Direct research contributions of 3,5-dibenzyl-1H-1,2,4-triazole are not well-documented. However, research on analogous 3,5-disubstituted 1,2,4-triazoles provides a blueprint for its likely scientific value. Studies on related compounds, such as 3,5-diaryl-1,2,4-triazoles, have established key findings in several areas:

Synthesis and Characterization: Synthetic routes to 3,5-disubstituted-1,2,4-triazoles are well-established, often involving the cyclization of acylhydrazides or amidrazones. researchgate.netnih.gov Research typically includes thorough characterization using modern spectroscopic techniques like NMR (¹H and ¹³C), IR, and mass spectrometry to confirm the molecular structure. researchgate.netnih.gov X-ray crystallography is often employed to determine the solid-state structure and intermolecular interactions. researchgate.netresearchgate.net

Coordination Chemistry: The 1,2,4-triazole (B32235) ring is a well-known ligand in coordination chemistry due to its multiple nitrogen atoms, which can coordinate with metal ions. nih.gov Research on similar triazoles demonstrates their ability to form both mononuclear and polynuclear metal complexes, acting as bridging ligands to create coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.govrsc.org

Biological Potential: Many 1,2,4-triazole derivatives are explored for their pharmacological activities. nih.govchemmethod.com While some 3,5-diphenyl derivatives have shown low antiproliferative activity in anticancer screens, other substituted triazoles have been investigated for antimicrobial and insecticidal properties. researchgate.netresearchgate.netresearchgate.net The benzyl (B1604629) groups in this compound could influence its lipophilicity and steric profile, potentially leading to unique biological interactions.

The primary contribution of research in this area is the expansion of the library of heterocyclic compounds, providing new building blocks for medicinal chemistry and materials science.

Table 1: Summary of Typical Research Findings for 3,5-Disubstituted 1,2,4-Triazoles

| Research Area | Key Findings | Representative Techniques |

| Synthesis | Established multi-step synthetic protocols, often starting from commercially available materials. | Chemical Synthesis, Recrystallization |

| Structural Characterization | Confirmation of molecular structure, tautomeric forms, and solid-state packing. | NMR, IR, Mass Spectrometry, X-ray Diffraction |

| Coordination Chemistry | Acts as a versatile ligand for transition metals, forming discrete complexes or extended networks. | Single Crystal X-ray Diffraction, UV-Vis Spectroscopy |

| Biological Screening | Evaluation for potential applications as anticancer, antimicrobial, or insecticidal agents. | In vitro assays (e.g., MTT assay), Agar-well diffusion |

Current Challenges and Future Opportunities

The chemistry of this compound faces challenges and opportunities inherent to the broader field of 1,2,4-triazole research.

Current Challenges:

Lack of Focused Research: The most significant challenge is the absence of dedicated studies on this specific molecule. Without foundational data on its synthesis, reactivity, and properties, its potential remains unexplored.

Functionalization and Regioselectivity: A common challenge in triazole chemistry is the selective functionalization of the ring. Alkylation or other substitutions can occur at different nitrogen atoms, leading to mixtures of isomers that can be difficult to separate and characterize. nih.gov Developing selective reactions for the N-H of the triazole ring in the presence of two benzyl groups would be a key hurdle.

Solubility: The symmetrical and relatively nonpolar nature of the dibenzyl substitution might lead to poor solubility in common solvents, complicating its synthesis, purification, and application, particularly in biological systems.

Future Opportunities:

Systematic Characterization: A fundamental opportunity exists to synthesize this compound and perform a thorough characterization of its structural, electronic, and photophysical properties. This would provide the necessary data to evaluate its potential.

Coordination Polymers and MOFs: The benzyl groups offer more conformational flexibility compared to rigid phenyl groups. This could lead to the formation of novel coordination polymers or MOFs with unique topologies and properties, potentially applicable in areas like gas storage or catalysis.

Bioisostere and Scaffold Development: The triazole ring is a known bioisostere for amide and ester groups. nih.gov The dibenzyl derivative could serve as a rigid scaffold for designing new bioactive molecules, where the benzyl groups could be further functionalized to interact with biological targets. nih.gov

Materials Science: The aromatic benzyl side chains could be exploited in the design of organic materials with specific properties, such as liquid crystals or luminescent materials, particularly when incorporated into larger polymeric or complex structures.

Broader Implications for Heterocyclic and Organic Materials Chemistry

Although understudied, the exploration of this compound holds broader implications for chemical sciences. For heterocyclic chemistry, a detailed study of its reactivity would contribute to a more profound understanding of structure-property relationships in the 1,2,4-triazole family. Comparing its properties to the well-documented 3,5-diphenyl analogue would provide valuable insights into how the flexible -CH₂- linker of the benzyl group influences crystal packing, ligand behavior, and biological activity.

In organic materials chemistry, this compound represents a potentially valuable building block. The ability of the triazole core to coordinate with metals, combined with the steric and electronic properties of the benzyl groups, could lead to new functional materials. rsc.org Its study would contribute to the rational design of ligands for creating materials with tailored magnetic, optical, or catalytic properties, reinforcing the importance of fundamental research on even simple heterocyclic systems to unlock future technological advancements.

Q & A

Q. What are the standard synthetic protocols for preparing 3,5-dibenzyl-1H-1,2,4-triazole?

A common method involves refluxing benzyl-substituted precursors in polar aprotic solvents (e.g., DMSO or ethanol) with acid catalysts. For example, hydrazide derivatives can be cyclized under reflux for 18–24 hours, followed by ice-water quenching and recrystallization (ethanol-water mixtures yield ~65% purity). Critical parameters include solvent choice, reaction time, and stoichiometric control of benzylating agents .

Q. How is the structural integrity of this compound confirmed post-synthesis?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps include:

- Data collection via single-crystal diffraction.

- Structure solution with direct methods (SHELXS/SHELXD).

- Refinement against high-resolution data to resolve benzyl group orientations and hydrogen bonding networks . Complementary techniques like NMR (1H/13C) and IR spectroscopy validate functional groups and substitution patterns.

Q. What are the baseline methodologies for assessing the compound’s antimicrobial activity?

Use the disc diffusion assay on Mueller Hinton agar:

- Prepare solutions of the compound in DMSO (1–100 µg/mL).

- Apply to sterile filter paper discs.

- Incubate with bacterial/fungal cultures (24–48 hours).

- Measure inhibition zones and compare to controls (e.g., ampicillin). Activity is influenced by substituent electronegativity and steric effects .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized for scale-up?

Advanced optimization involves:

- Solvent screening : Replace DMSO with ethanol or THF to reduce side reactions.

- Catalyst selection : Use glacial acetic acid (5 drops) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Microwave-assisted synthesis : Reduces reaction time from 18 hours to 30–60 minutes while maintaining >70% yield .

Q. What strategies resolve contradictions in reported bioactivity data for triazole derivatives?

Discrepancies often arise from substituent effects. For example:

| Substituent | Antimicrobial Activity | Key Factor |

|---|---|---|

| Benzyl (3,5-positions) | High | Enhanced lipophilicity |

| Methyl | Low | Reduced binding affinity |

| Halogens (Cl, Br) | Moderate | Solubility limitations |

| Controlled studies should standardize microbial strains, culture media, and compound purity . |

Q. How does the steric profile of 3,5-dibenzyl groups influence crystallographic refinement?

Bulky benzyl substituents introduce disorder in crystal lattices. Mitigation strategies include:

Q. What thermochemical methods characterize the compound’s stability and sublimation behavior?

High-temperature Calvet microcalorimetry measures enthalpy of sublimation (ΔₐᵍHₘ):

Q. How can computational modeling predict the compound’s reactivity in alkylation reactions?

Combine DFT (B3LYP/6-311+G**) and molecular docking:

- Optimize geometry to identify reactive sites (N1 vs. N4 in triazole ring).

- Calculate Fukui indices to predict electrophilic/nucleophilic behavior.

- Dock with cytochrome P450 enzymes to simulate metabolic pathways .

Methodological Considerations

Q. What analytical workflows integrate experimental and computational data for triazole derivatives?

A hybrid approach includes:

Q. How do reaction conditions affect regioselectivity in triazole functionalization?

Regioselectivity is solvent- and temperature-dependent:

- Polar solvents (DMF) : Favor N1-alkylation via SN2 mechanisms.

- Nonpolar solvents (toluene) : Promote N4-arylation through radical intermediates.

- Low temperature (0–5°C) : Stabilize kinetic products (e.g., mono-substituted derivatives) .

Retrosynthesis Analysis